molecular formula C19H17F4NO2 B2726787 2-(4-Fluorophenyl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)ethanone CAS No. 1351631-28-1

2-(4-Fluorophenyl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)ethanone

Cat. No. B2726787
CAS RN: 1351631-28-1
M. Wt: 367.344
InChI Key: OEPYXDKOXQABHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)ethanone, also known as TFMPP, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in the 1980s and has been used for scientific research purposes since then. TFMPP is a popular research chemical due to its unique chemical structure and potential applications in various fields of science.

Scientific Research Applications

Efficient Synthesis of NK(1) Receptor Antagonist Aprepitant

A study describes an efficient synthesis method for the NK(1) receptor antagonist Aprepitant, highlighting a stereoselective synthesis process that involves direct condensation, Lewis acid-mediated coupling, and a novel crystallization-induced asymmetric transformation to achieve the desired alpha-(fluorophenyl)morpholine derivative. This method demonstrates the utility of fluorophenyl and morpholine derivatives in the synthesis of clinically relevant compounds (Brands et al., 2003).

Defluorination of (Aminofluorophenyl)oxazolidinone

Research on the morpholinofluorophenyloxazolidinone, specifically the drug linezolid, explores its reductive defluorination upon irradiation in water, shedding light on potential pathways for modifying fluorinated pharmaceuticals through photochemical reactions (Fasani et al., 2008).

Creation of (Amino)(aryl)carbene Adducts

A study presents the reaction of the tetramethyl ester of (hydroxy)(phenyl)methylenebis(phosphonic acid) with morpholinosulfur trifluoride to produce adducts of (morpholino)(phenyl)carbene with PF5, which are of interest for further applications in organic synthesis and the study of reaction mechanisms (Guzyr et al., 2013).

Microwave-Assisted Synthesis of Mannich Bases

Efficient microwave-assisted synthesis of Mannich bases from 4-hydroxyacetophenone and different secondary amines, including morpholine, demonstrates the potential of this methodology in creating derivatives for various scientific applications, highlighting the role of morpholine in facilitating these reactions (Aljohani et al., 2019).

Catalytic Enantioselective Synthesis of Morpholinones

This research introduces a chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones, underlining the importance of morpholine derivatives in the synthesis of pharmacophores and their applications in medicinal chemistry (He et al., 2021).

properties

IUPAC Name

2-(4-fluorophenyl)-1-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F4NO2/c20-16-7-1-13(2-8-16)11-18(25)24-9-10-26-17(12-24)14-3-5-15(6-4-14)19(21,22)23/h1-8,17H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPYXDKOXQABHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CC2=CC=C(C=C2)F)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)ethanone

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